molecular formula C17H27N7O2 B2573668 (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate CAS No. 1616415-40-7

(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B2573668
CAS No.: 1616415-40-7
M. Wt: 361.45
InChI Key: GSZCWZVSAVPVOW-JTQLQIEISA-N
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Description

(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its complex structure and reactivity make it a valuable tool for studying molecular interactions and developing new therapeutic agents.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidines without the piperazine ring

  • Compounds with different substituents on the pyrazolo[3,4-d]pyrimidine core

  • Analogues with varying alkyl or aryl groups

(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate , highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

tert-butyl (3S)-4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O2/c1-10-9-23(16(25)26-17(3,4)5)7-8-24(10)14-12-11(2)21-22(6)13(12)19-15(18)20-14/h10H,7-9H2,1-6H3,(H2,18,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZCWZVSAVPVOW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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